3-((Carboxymethyl)sulfinyl)alanine

説明

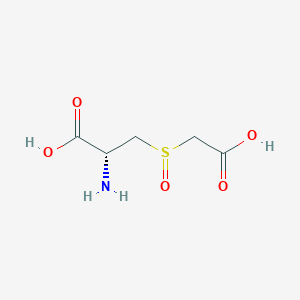

3-((Carboxymethyl)sulfinyl)alanine, also known as L-Alanine, 3-[®-(carboxymethyl)sulfinyl]-, is an organic compound with the molecular formula C5H9NO5S. It is a derivative of alanine, where the carboxymethyl group is attached to the sulfur atom, forming a sulfinyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Carboxymethyl)sulfinyl)alanine can be achieved through several methods. One common approach involves starting from L-glycine and undergoing a series of chemical reactions to obtain the target compound . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the sulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

化学反応の分析

Types of Reactions

3-((Carboxymethyl)sulfinyl)alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfinyl group and the carboxymethyl group attached to the alanine backbone .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce sulfide derivatives .

科学的研究の応用

Chemical Applications

Building Block in Synthesis

3-((Carboxymethyl)sulfinyl)alanine is utilized as a building block in the synthesis of more complex molecules. Its unique sulfinyl group allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary, facilitating asymmetric synthesis processes. This application is particularly valuable in the pharmaceutical industry where enantiomerically pure compounds are crucial for drug efficacy.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts sulfinyl to sulfonyl group | Hydrogen peroxide |

| Reduction | Reduces sulfinyl to sulfide | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution at carboxymethyl group | Amines, alcohols |

Biological Applications

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor by binding to active sites of enzymes. This mechanism can prevent substrate binding and subsequent catalysis, making it a candidate for therapeutic applications.

Protein Modification

The compound is also studied for its ability to modify proteins through covalent attachment to specific amino acid residues. This modification can alter protein function and activity, which is significant in understanding metabolic pathways.

Medicinal Applications

Therapeutic Potential

this compound has been investigated for its potential as a therapeutic agent against various diseases. Its antioxidant properties suggest it may help mitigate oxidative stress, which is linked to numerous health conditions.

Drug Delivery Systems

The compound's structural characteristics enhance its utility in developing drug delivery systems. Its ability to interact with biological membranes can improve the bioavailability of therapeutic agents.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals. Its versatility allows it to be used in various formulations requiring specific chemical properties.

Cosmetic Formulations

The compound is also utilized in cosmetic products due to its beneficial properties for skin health. Its ability to enhance solubility and reactivity makes it suitable for incorporation into creams and lotions.

Case Studies

-

Antioxidant Activity Study

A study published in Frontiers in Pharmacology examined the antioxidant properties of this compound. The findings indicated that the compound effectively scavenged reactive oxygen species (ROS), suggesting its potential role in preventing oxidative damage in cells . -

Enzyme Interaction Analysis

Research conducted on the enzyme inhibition capabilities of this compound demonstrated its effectiveness against certain metabolic enzymes. The study highlighted its potential as a lead compound for developing new enzyme inhibitors . -

Therapeutic Applications Exploration

Investigations into the therapeutic applications of this compound revealed promising results in treating conditions related to oxidative stress and inflammation. The compound showed efficacy in preclinical models, warranting further clinical exploration.

作用機序

The mechanism of action of 3-((Carboxymethyl)sulfinyl)alanine involves its interaction with specific molecular targets and pathways. The sulfinyl group plays a crucial role in its reactivity and interactions with other molecules. The compound may act as a modulator of certain biochemical pathways, influencing various physiological processes .

類似化合物との比較

Similar Compounds

Similar compounds to 3-((Carboxymethyl)sulfinyl)alanine include other derivatives of alanine and compounds with similar functional groups, such as sulfinyl and carboxymethyl groups .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .

生物活性

3-((Carboxymethyl)sulfinyl)alanine is a non-natural amino acid characterized by the presence of a sulfinyl group attached to the alanine backbone. Its molecular formula is CHNOS, and it has a molecular weight of 195.20 g/mol. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and protein modification.

The biological activity of this compound primarily involves its interaction with various molecular targets. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modify proteins through covalent attachment to specific amino acid residues, altering their function and activity.

Enzyme Inhibition

Research indicates that this compound can inhibit several enzymes, which may be beneficial in therapeutic applications. For instance, its ability to inhibit acetylcholinesterase has been noted, suggesting potential uses in treating conditions like Alzheimer's disease .

Antioxidant Activity

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been explored in various cell lines. For example, studies using MTT assays have shown that this compound can induce cell cycle arrest and apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The IC values for these effects need further investigation but show promise for future research .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Sulfinyl group attached to alanine | Enzyme inhibition, protein modification |

| 3-Sulfino-L-alanine | Similar sulfinyl structure | Antioxidant properties |

| S-(3-carboxymethylthio)-L-alanine | Thioether group instead of sulfinyl | Potential cytotoxic effects |

This table illustrates the unique characteristics of this compound compared to similar compounds, emphasizing its distinct biological activities.

Study on Enzyme Inhibition

A study focusing on the enzyme inhibitory characteristics of various compounds found that this compound effectively inhibited acetylcholinesterase. The findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases where acetylcholine signaling is impaired .

Cytotoxicity Assessment

In another case study involving MTT assays on breast cancer cell lines (MCF-7), this compound demonstrated selective cytotoxicity with an IC value indicating significant antiproliferative effects. This research highlights the compound's potential role in cancer therapy .

特性

IUPAC Name |

2-amino-3-(carboxymethylsulfinyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGSIUCROZRSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-87-2 | |

| Record name | Carbocysteine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。